molecular formula C3H7F2NO B13597130 (S)-2-Amino-3,3-difluoropropan-1-OL

(S)-2-Amino-3,3-difluoropropan-1-OL

Cat. No.: B13597130
M. Wt: 111.09 g/mol
InChI Key: MCLRDRPCZXKUTE-REOHCLBHSA-N
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Description

(S)-2-Amino-3,3-difluoropropan-1-OL is a chiral compound with significant interest in various scientific fields. This compound features an amino group, two fluorine atoms, and a hydroxyl group attached to a three-carbon backbone. The presence of fluorine atoms often imparts unique chemical and biological properties, making this compound valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,3-difluoropropan-1-OL typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method includes the nucleophilic substitution of a suitable precursor, such as a halogenated propanol derivative, with an amine source under controlled conditions. The reaction is often carried out in polar solvents like dimethyl sulfoxide or acetonitrile, with temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or the use of biocatalysts. These methods aim to optimize yield, purity, and cost-effectiveness. The use of biocatalysts, such as enzymes, can provide high enantioselectivity and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3,3-difluoropropan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines with different degrees of substitution.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions include various substituted derivatives, such as difluorinated alcohols, amines, and carbonyl compounds. These products can be further utilized in synthetic chemistry and material science.

Scientific Research Applications

(S)-2-Amino-3,3-difluoropropan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3,3-difluoropropan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function by altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3,3-difluoropropan-1-OL: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-fluoropropan-1-OL: A similar compound with only one fluorine atom.

    2-Amino-3,3-dichloropropan-1-OL: A compound with chlorine atoms instead of fluorine.

Uniqueness

(S)-2-Amino-3,3-difluoropropan-1-OL is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C3H7F2NO

Molecular Weight

111.09 g/mol

IUPAC Name

(2S)-2-amino-3,3-difluoropropan-1-ol

InChI

InChI=1S/C3H7F2NO/c4-3(5)2(6)1-7/h2-3,7H,1,6H2/t2-/m0/s1

InChI Key

MCLRDRPCZXKUTE-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(F)F)N)O

Canonical SMILES

C(C(C(F)F)N)O

Origin of Product

United States

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